Complete N-9 Regioselectivity in Vorbrüggen Glycosylation
When 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose is employed as the glycosyl donor in a Vorbrüggen glycosylation with N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine, the reaction affords a completely regioselective N-9 glycosylation product with no detectable N-7 isomer, as unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. In contrast, analogous glycosylation reactions using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with purine bases typically produce mixtures of N-9 and N-7 regioisomers requiring chromatographic separation, with N-9/N-7 ratios often in the range of 3:1 to 9:1 depending on the nucleobase and conditions [2].
| Evidence Dimension | Glycosylation regioselectivity (N-9 vs. N-7 product ratio) |
|---|---|
| Target Compound Data | 100% N-9 regioselectivity (no N-7 isomer detected) |
| Comparator Or Baseline | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: N-9/N-7 mixtures ranging from ~3:1 to 9:1 depending on nucleobase |
| Quantified Difference | Complete elimination of N-7 regioisomer vs. typical 10–25% N-7 byproduct with tetraacetyl ribose |
| Conditions | Vorbrüggen conditions: silylated nucleobase (BSA/MeCN), TMSOTf catalyst, 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose as glycosyl donor; product unambiguously characterized by X-ray diffraction |
Why This Matters
Complete N-9 regioselectivity eliminates a chromatographic purification step for regioisomer separation, improving process mass intensity and reducing API manufacturing cost—a critical procurement consideration for capecitabine intermediate supply chains.
- [1] Li, Q.; Groaz, E.; Herdewijn, P. An Expeditious Total Synthesis of 5′-Deoxy-toyocamycin and 5′-Deoxysangivamycin. Molecules 2019, 24 (4), 737. DOI: 10.3390/molecules24040737. View Source
- [2] Vorbruggen, H.; Ruh-Pohlenz, C. Handbook of Nucleoside Synthesis; Wiley: New York, 2001. Chapter 3: Glycosylation of Purines—Regioselectivity Considerations. View Source
